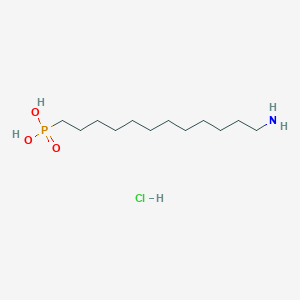
2-Nitro-3-(trifluoromethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3F3N2O2 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a nitrile group (-CN)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-3-(trifluoromethyl)benzonitrile typically involves the nitration of 3-(trifluoromethyl)benzonitrile. One common method includes the following steps:
- p-Methyl trichlorotoluene is fluorinated using anhydrous hydrogen fluoride to obtain p-methyl trifluorotoluene. p-Methyl benzotrifluoride is nitrated with mixed acid to obtain 4-methyl-3-nitro benzotrifluoride.
Chlorination: 4-Methyl-3-nitrobenzotrifluoride undergoes chlorination using chlorine to obtain 4-trichloromethyl-3-nitrobenzotrifluoride.
Ammonolysis: The final step involves ammonolysis of 4-trichloromethyl-3-nitrobenzotrifluoride by ammonia to produce this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods may include the use of specific catalysts and controlled reaction conditions to ensure high selectivity and conversion rates .
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitro-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or carboxylic acids.
Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form different products.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as ammonia or amines can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
Reduction: 2-Amino-3-(trifluoromethyl)benzonitrile.
Substitution: Various amides or carboxylic acids depending on the nucleophile used.
Oxidation: Products may include nitroso or nitro derivatives depending on the extent of oxidation.
Applications De Recherche Scientifique
2-Nitro-3-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2-Nitro-3-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
Comparaison Avec Des Composés Similaires
2-Nitro-3-(trifluoromethyl)benzonitrile can be compared with other similar compounds such as:
3-(Trifluoromethyl)benzonitrile: Lacks the nitro group, which affects its reactivity and applications.
2-Nitro-4-(trifluoromethyl)benzonitrile: The position of the nitro group affects its chemical properties and reactivity.
4-Fluoro-2-(trifluoromethyl)benzonitrile:
Each of these compounds has unique properties that make them suitable for different applications, highlighting the importance of structural variations in chemical research and development.
Propriétés
IUPAC Name |
2-nitro-3-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O2/c9-8(10,11)6-3-1-2-5(4-12)7(6)13(14)15/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXVUFPYTGHDSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]-](/img/structure/B12855227.png)
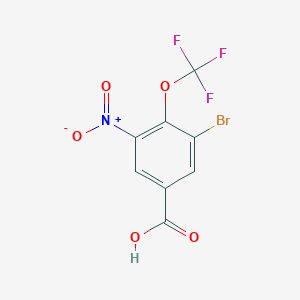

![5-[2-[[(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]ethylamino]naphthalene-1-sulfonic acid](/img/structure/B12855240.png)
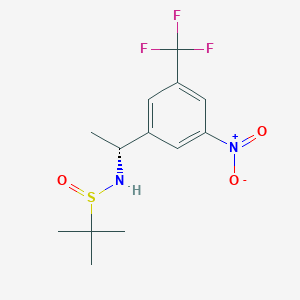
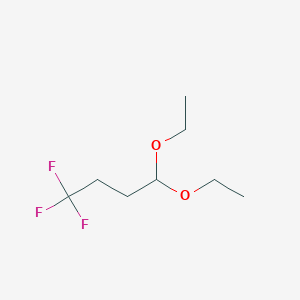

![[1-Benzyl-4-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-2,5-dioxopyrrolidin-3-yl] benzoate](/img/structure/B12855268.png)
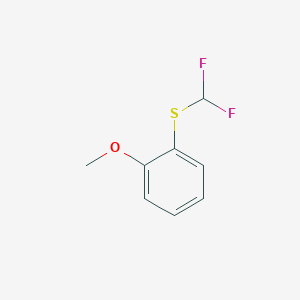
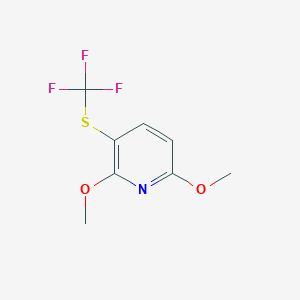


![7-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12855304.png)
